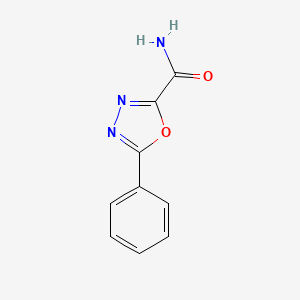

5-Phenyl-1,3,4-oxadiazole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,3,4-oxadiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-7(13)9-12-11-8(14-9)6-4-2-1-3-5-6/h1-5H,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYDLJVHFJXBAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68496-74-2 | |

| Record name | 5-phenyl-1,3,4-oxadiazole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Potential therapeutic targets for 5-phenyl-1,3,4-oxadiazole-2-carboxamide.

The following technical guide details the therapeutic landscape of the 5-phenyl-1,3,4-oxadiazole-2-carboxamide scaffold. This analysis moves beyond generic heterocyclic chemistry to focus on specific molecular targets where this pharmacophore acts as a critical inhibitor.

A Technical Guide to Target Engagement & Mechanism of Action

Executive Summary: The Carboxamide Advantage

The 5-phenyl-1,3,4-oxadiazole-2-carboxamide core is not merely a linker; it is a bioactive warhead. Unlike the 2-amino or 2-thiol oxadiazole variants, the 2-carboxamide moiety introduces a specific hydrogen-bond donor/acceptor motif capable of mimicking peptide bonds or interacting with the oxyanion holes of serine/cysteine proteases and esterases.

This guide isolates three validated therapeutic targets for this scaffold:

-

LtaS (Lipoteichoic Acid Synthase): A critical target for MRSA (Methicillin-Resistant S. aureus).

-

FAAH (Fatty Acid Amide Hydrolase): A target for neuropathic pain and neuroinflammation.

-

Cruzain: A cysteine protease target for Chagas disease.

Structural Rationale & Pharmacophore Mapping

The 1,3,4-oxadiazole ring acts as a rigid, planar spacer that positions the phenyl ring and the carboxamide group in a specific geometry.

-

Electronic Effect: The oxadiazole ring is electron-deficient, increasing the acidity of the carboxamide NH, thereby strengthening its H-bond donor capability.

-

Metabolic Stability: The oxadiazole ring is resistant to oxidative metabolism compared to furan or thiophene analogs.

-

Binding Mode: The nitrogen atoms of the oxadiazole and the carbonyl oxygen of the carboxamide often chelate metal ions or bridge active site residues (e.g., Serine-OH or Cysteine-SH).

Visualization: Pharmacophore Interactions

Figure 1: Pharmacophore decomposition of the scaffold and its interaction modes with primary biological targets.

Primary Target: Lipoteichoic Acid Synthase (LtaS)

Therapeutic Area: Antibacterial (MRSA)

The most distinct and high-value target for N-substituted 5-phenyl-1,3,4-oxadiazole-2-carboxamides is LtaS , the enzyme responsible for polymerizing polyglycerolphosphate (PGP) on the surface of Gram-positive bacteria.

Mechanism of Action

LtaS is an extracellular enzyme anchored to the membrane.[1] It cleaves the glycerol-phosphate head group from phosphatidylglycerol (PG) and adds it to the growing LTA chain.[1]

-

Inhibition: Derivatives such as HSGN-94 (an N-benzamide analog) bind to the extracellular domain of LtaS.

-

Consequence: Inhibition halts LTA synthesis, destabilizing the cell wall, leading to bacterial lysis and arrested growth.

-

Selectivity: LtaS is absent in humans, making this a highly selective pathway with low toxicity potential.

Experimental Protocol: LtaS Inhibition Assay

Objective: Quantify the inhibition of LtaS activity by measuring the transfer of [¹⁴C]-glycerol phosphate.

-

Enzyme Preparation:

-

Clone S. aureus LtaS (extracellular domain) into an E. coli expression vector (e.g., pET28a).

-

Purify the recombinant protein using Ni-NTA affinity chromatography.

-

-

Substrate Preparation:

-

Synthesize or purchase [¹⁴C]-Phosphatidylglycerol ([¹⁴C]-PG) as the donor substrate.

-

-

Assay Reaction:

-

Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1% Triton X-100.

-

Mix: 100 nM purified LtaS + Test Compound (0.1 nM – 10 µM) + 50 µM [¹⁴C]-PG.

-

Incubation: Incubate at 37°C for 30 minutes.

-

-

Termination & Extraction:

-

Stop reaction by adding CHCl₃/MeOH (1:1).

-

Extract lipids. The polymeric product (LTA) remains at the interface or in the aqueous phase depending on chain length, while unreacted PG partitions to the organic phase.

-

Alternative: Use thin-layer chromatography (TLC) to separate [¹⁴C]-PG from [¹⁴C]-LTA.

-

-

Quantification:

-

Measure radioactivity of the LTA fraction using liquid scintillation counting.

-

Calculate IC₅₀ by plotting % inhibition vs. log[compound].

-

Secondary Target: Fatty Acid Amide Hydrolase (FAAH)

Therapeutic Area: Neuropathic Pain, Anxiety, Neuroinflammation

FAAH is a serine hydrolase that degrades the endocannabinoid Anandamide (AEA) .[2] Inhibiting FAAH increases AEA levels, activating CB1/CB2 receptors to produce analgesia without the psychotropic side effects of direct cannabinoid agonists.

Mechanism of Action

The 1,3,4-oxadiazole-2-carboxamide moiety acts as a transition-state inhibitor .

-

Entry: The hydrophobic phenyl group enters the acyl-chain binding pocket of FAAH.

-

Binding: The carboxamide carbonyl positions itself near the catalytic Ser-241 .

-

Catalytic Stall: The compound prevents the hydrolysis of the amide bond of anandamide, effectively "clogging" the active site.

Visualization: Endocannabinoid Signaling Pathway

Figure 2: Mechanism of FAAH inhibition leading to enhanced endocannabinoid signaling.[2]

Tertiary Target: Cruzain (Cysteine Protease)

Therapeutic Area: Antiparasitic (Chagas Disease)

Cruzain is the major cysteine protease of Trypanosoma cruzi. The 5-phenyl-1,3,4-oxadiazole-2-carboxamide scaffold has been identified as a non-peptidic inhibitor.

-

Binding: The carboxamide nitrogen can form a hydrogen bond with Gly-66 , while the carbonyl interacts with the oxyanion hole.

-

Optimization: Substitution on the N-phenyl ring (e.g., with electron-withdrawing groups) significantly enhances potency by increasing the electrophilicity of the carboxamide.

Summary of Biological Activity & SAR

| Target | Mechanism | Key Structural Requirement | Therapeutic Indication |

| LtaS | Extracellular Domain Inhibition | N-sulfonyl or N-benzamide substitution on the carboxamide. | MRSA, VRE Infections |

| FAAH | Serine Hydrolase Inhibition | Lipophilic 5-phenyl group; N-alkyl/aryl carboxamide. | Neuropathic Pain, Anxiety |

| Cruzain | Cysteine Protease Inhibition | Electrophilic character of the carboxamide carbonyl. | Chagas Disease |

| NF-κB | Pathway Modulation | 2,5-disubstitution pattern essential. | Cancer (Anti-proliferative) |

References

-

Targeting LtaS in MRSA

- Title: Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic.

- Source:Nature Chemical Biology / NIH PubMed Central.

- Context: Identifies oxadiazole-carboxamides (e.g., HSGN-94) as inhibitors of Lipoteichoic Acid Synthase.

-

URL:[Link]

-

FAAH Inhibition

-

Anticancer & Scaffold Versatility

-

Cruzain Inhibition

Sources

- 1. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral 1,3,4-oxadiazol-2-ones as highly selective FAAH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. 1,3,4-oxadiazole: a biologically active scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. jchemrev.com [jchemrev.com]

- 11. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action for 1,3,4-Oxadiazole Compounds

Foreword: The Versatile Pharmacophore

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, consistently appearing in compounds exhibiting a vast spectrum of biological activities.[1][2][3][4] From combating microbial infections and mitigating inflammation to fighting the complexities of cancer, this five-membered heterocycle has proven to be a fertile ground for drug discovery.[1][2][5] Its favorable physicochemical and pharmacokinetic properties, including the ability to participate in hydrogen bonding, contribute significantly to its pharmacological prowess.[5][6] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals dedicated to elucidating the precise mechanisms by which these potent molecules exert their therapeutic effects. We will navigate the multifaceted landscape of their biological targets and outline a systematic, field-proven approach to mechanistic investigation.

I. The Biological Activity Landscape of 1,3,4-Oxadiazoles: A Multifaceted Profile

The therapeutic potential of 1,3,4-oxadiazole derivatives is remarkably broad, with significant research highlighting their efficacy in several key areas:

-

Anticancer Activity: A substantial body of evidence points to the potent anti-proliferative effects of 1,3,4-oxadiazole compounds against various cancer cell lines.[7][8][9] Their mechanisms are diverse and often involve the inhibition of crucial enzymes and growth factors implicated in cancer progression, such as histone deacetylases (HDACs), topoisomerases, and telomerase.[7][10]

-

Antimicrobial Activity: The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. 1,3,4-oxadiazole derivatives have demonstrated significant antibacterial and antifungal properties.[5][11][12][13] Their modes of action can involve targeting essential microbial enzymes like enoyl reductase and interfering with the synthesis of vital cellular components.[11]

-

Anti-inflammatory Activity: Chronic inflammation is a hallmark of numerous diseases. Certain 1,3,4-oxadiazole compounds exhibit potent anti-inflammatory effects, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[14][15] Some derivatives are postulated to act by inhibiting the biosynthesis of prostaglandins.[14]

This diverse bioactivity underscores the necessity of a systematic and multi-pronged approach to unraveling the specific molecular interactions that drive the therapeutic effects of any given 1,3,4-oxadiazole compound.

II. The Core of the Investigation: A Step-by-Step Guide to Elucidating the Mechanism of Action

Determining the mechanism of action (MOA) is a critical step in drug discovery, providing the foundational knowledge for optimizing lead compounds and predicting potential therapeutic outcomes and side effects.[16][17] This section outlines a logical and experimentally robust workflow for investigating the MOA of novel 1,3,4-oxadiazole compounds.

Step 1: Target Identification - Pinpointing the Molecular Interlocutor

The initial and most crucial step is to identify the direct molecular target(s) of the 1,3,4-oxadiazole compound.[18][19][20] This can be approached through a combination of computational and experimental methods.

Before embarking on extensive laboratory work, computational methods can provide valuable initial hypotheses about potential targets.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand (the 1,3,4-oxadiazole compound) when bound to a target protein. By screening a library of known protein structures, researchers can identify proteins with high binding affinities for the compound of interest. This can provide crucial starting points for experimental validation. Molecular docking studies have been instrumental in suggesting the high affinity of certain 1,3,4-oxadiazole derivatives for enzymes like COX-2.

-

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. By comparing the pharmacophore of the 1,3,4-oxadiazole compound to those of known drugs, potential targets can be inferred.

Experimental validation is paramount to confirm the computationally predicted targets and to discover novel ones.[18]

-

Affinity-Based Methods: These techniques are considered the most direct approaches for identifying protein targets that bind to a small molecule.[20][21]

-

Affinity Chromatography: This classic method involves immobilizing the 1,3,4-oxadiazole compound on a solid support (e.g., agarose beads).[22] A cell lysate is then passed over this support, and proteins that bind to the compound are captured. These captured proteins can then be eluted and identified using techniques like mass spectrometry.[21]

-

Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that a small molecule binding to its target protein can increase the protein's stability and resistance to proteolysis.[21][22] Cell lysates are treated with the 1,3,4-oxadiazole compound and then subjected to limited proteolysis. The target protein, being protected by the bound compound, will remain intact and can be identified by comparing the protein profiles of treated and untreated samples using SDS-PAGE and mass spectrometry.[21]

-

-

Genetic and Genomic Methods: These approaches utilize genetic manipulations to identify targets by observing how changes in gene expression or function affect the cell's sensitivity to the compound.[20]

-

RNA Interference (RNAi) Screening: Systematically knocking down the expression of individual genes using siRNA or shRNA libraries can reveal which genes are essential for the compound's activity. A cell line that becomes resistant to the 1,3,4-oxadiazole compound upon the knockdown of a specific gene suggests that the protein encoded by that gene is a likely target.

-

The following diagram illustrates a generalized workflow for target identification:

Caption: A generalized workflow for target identification.

Step 2: Target Validation and Mechanistic Characterization

Once a putative target has been identified, the next crucial phase is to validate this interaction and characterize its functional consequences.[18]

If the identified target is an enzyme, quantifying the compound's inhibitory effect is a primary objective.[23][24][25] Enzyme inhibition assays are fundamental in drug discovery for determining the potency and mode of action of a compound.[16][23][26]

Protocol: General Enzyme Inhibition Assay

-

Reagents and Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

1,3,4-Oxadiazole compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer (optimized for pH and ionic strength for the specific enzyme)

-

Detection reagent (e.g., a chromogenic or fluorogenic substrate product)

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of the 1,3,4-oxadiazole compound.

-

In a microplate, add the assay buffer, the purified enzyme, and the diluted compound (or vehicle control).

-

Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the absorbance or fluorescence of the product using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Data Presentation: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) |

| Example 1,3,4-Oxadiazole A | COX-2 | 2.5 |

| Example 1,3,4-Oxadiazole B | HDAC1 | 0.8 |

| Reference Inhibitor | (Specific to enzyme) | (Known value) |

To further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies should be performed by varying the concentrations of both the substrate and the inhibitor.[17]

Understanding how the interaction between the 1,3,4-oxadiazole compound and its target affects downstream cellular signaling pathways is essential for a complete mechanistic picture.[27][28][29]

Experimental Techniques:

-

Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins within a signaling pathway. For example, if a 1,3,4-oxadiazole compound is hypothesized to inhibit the NF-κB pathway, western blotting can be used to measure the phosphorylation status of key proteins like IκB and p65.[30]

-

Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is regulated by a specific transcription factor. By measuring the expression of the reporter gene, the activity of the corresponding signaling pathway can be assessed.

-

Gene Expression Profiling (e.g., RNA-Seq, Microarrays): These high-throughput methods provide a global view of the changes in gene expression in response to treatment with the 1,3,4-oxadiazole compound. Pathway analysis of the differentially expressed genes can reveal the signaling pathways that are most significantly affected.[28][31][32]

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a common target for anti-inflammatory and anticancer compounds:

Caption: Experimental workflow for the case study.

IV. Conclusion: A Roadmap to Mechanistic Insight

The 1,3,4-oxadiazole scaffold represents a treasure trove of therapeutic potential. However, realizing this potential requires a deep and nuanced understanding of how these compounds interact with biological systems at the molecular level. The integrated, multi-pronged approach outlined in this guide, combining in silico prediction with robust experimental validation, provides a clear roadmap for elucidating the mechanism of action of novel 1,3,4-oxadiazole derivatives. By systematically identifying their molecular targets, validating these interactions, and mapping their downstream cellular consequences, researchers can accelerate the development of this promising class of compounds into the next generation of effective and targeted therapies.

References

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (n.d.).

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC. (n.d.).

- Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed. (n.d.).

- Target Identification and Validation (Small Molecules) - University College London. (n.d.).

- A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE - PharmaTutor. (2013, July 22).

- 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (2021, March).

- Small-molecule Target and Pathway Identification - Broad Institute. (n.d.).

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025, October 13).

- Target identification and mechanism of action in chemical biology and drug discovery - PMC. (n.d.).

- 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed. (n.d.).

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.).

- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega. (2023, December 13).

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10).

- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC - NIH. (2018, December 18).

- What is an Inhibition Assay? - Blog - Biobide. (n.d.).

- Enzyme Activity Assays - Amsbio. (n.d.).

- Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - Frontiers. (n.d.).

- “Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus” | Letters in Applied Microbiology | Oxford Academic. (n.d.).

- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - MDPI. (n.d.).

- Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025, November 14).

- Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (2010, November 16).

- Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PubMed Central. (n.d.).

- Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016 - PubMed. (n.d.).

- Enzyme Inhibition: Types & Mechanisms | Vaia. (2024, September 4).

- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.).

- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1).

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.).

- Pathway Analysis: State of the Art - PMC. (n.d.).

- Mechanism of Action (MOA) | Sygnature Discovery Nottingham. (n.d.).

- Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function | ACS Infectious Diseases. (2023, October 13).

- Pathway analysis - Wikipedia. (n.d.).

- Predicting mechanism of action of cellular perturbations with pathway activity signatures | Bioinformatics | Oxford Academic. (n.d.).

- 1, 3, 4-OXADIAZOLE AND ITS POTENCY: A REVIEW. (2021, October 1).

- Gene ontology and pathway analysis - Bioinformatics for Beginners 2022. (n.d.).

- Gene set enrichment and pathway analysis - Single-cell best practices. (2022, December 11).

- New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity - MDPI. (n.d.).

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed. (n.d.).

- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC. (n.d.).

- Examples of current 1,3,4‐oxadiazole‐based drugs. - ResearchGate. (n.d.).

- A Comprehensive Review on 1,3,4-oxadiazole Derivatives. (2019, October 28).

- Experimental Methods for Identifying Drug-Drug Interactions - Creative Bioarray. (n.d.).

- Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - MDPI. (2023, July 24).

- Selected examples of 1,3,4-oxadiazoles and their applications. - ResearchGate. (n.d.).

- Known experimental techniques to identify drug targets. - ResearchGate. (n.d.).

- The Isomorphic Labs Drug Design Engine unlocks a new frontier beyond AlphaFold. (2026, February 10).

- Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - NIH. (n.d.).

- Identifying mechanism-of-action targets for drugs and probes - PMC. (n.d.).

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. ijpsr.com [ijpsr.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijmspr.in [ijmspr.in]

- 13. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. sygnaturediscovery.com [sygnaturediscovery.com]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 20. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. blog.biobide.com [blog.biobide.com]

- 24. amsbio.com [amsbio.com]

- 25. bellbrooklabs.com [bellbrooklabs.com]

- 26. vaia.com [vaia.com]

- 27. Pathway Analysis: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Pathway analysis - Wikipedia [en.wikipedia.org]

- 29. academic.oup.com [academic.oup.com]

- 30. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 31. Gene ontology and pathway analysis - Bioinformatics for Beginners 2022 [bioinformatics.ccr.cancer.gov]

- 32. 18. Gene set enrichment and pathway analysis — Single-cell best practices [sc-best-practices.org]

The Discovery of Novel 5-Phenyl-1,3,4-Oxadiazole-2-Carboxamide Analogs: A Technical Guide for Drug Development Professionals

Abstract

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its broad spectrum of pharmacological activities. This guide provides an in-depth technical exploration of a specific, promising subclass: 5-phenyl-1,3,4-oxadiazole-2-carboxamide analogs. We will navigate the strategic considerations for the synthesis of these novel compounds, from foundational principles to detailed experimental protocols. Furthermore, this document outlines robust methodologies for their biological evaluation, with a focus on anticancer and antimicrobial applications, and delves into the critical analysis of structure-activity relationships (SAR) that drives the iterative process of drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven insights to accelerate the journey from compound design to lead optimization.

The Strategic Imperative of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its planarity and the presence of hydrogen bond acceptors contribute to its ability to interact with a wide array of biological targets.[1][2] This versatile core is found in several marketed drugs, demonstrating its clinical significance.[1] The 5-phenyl-1,3,4-oxadiazole-2-carboxamide scaffold, in particular, offers a unique three-dimensional arrangement of functionalities. The phenyl ring at the 5-position can be readily modified to explore lipophilic and electronic interactions within a target's binding pocket. The carboxamide linkage at the 2-position provides a crucial hydrogen bonding motif and a point for further diversification, allowing for the fine-tuning of physicochemical properties and biological activity.

Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-carboxamide Analogs: A Step-by-Step Methodology

The synthesis of the target analogs is a multi-step process that demands careful control of reaction conditions to ensure high yields and purity. The general synthetic strategy involves the construction of the core 5-phenyl-1,3,4-oxadiazol-2-amine, followed by acylation to introduce the carboxamide functionality.

Synthesis of the Key Intermediate: 5-Phenyl-1,3,4-oxadiazol-2-amine

The foundational step is the creation of the 2-amino-5-phenyl-1,3,4-oxadiazole intermediate. A common and efficient method involves the oxidative cyclization of a semicarbazone derivative of benzaldehyde.

Experimental Protocol:

-

Preparation of Benzaldehyde Semicarbazone:

-

To a solution of semicarbazide hydrochloride (0.1 mol) and sodium acetate (0.15 mol) in 100 mL of aqueous ethanol (50%), add benzaldehyde (0.1 mol).

-

Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain the benzaldehyde semicarbazone.

-

-

Oxidative Cyclization to 5-Phenyl-1,3,4-oxadiazol-2-amine:

-

Suspend the benzaldehyde semicarbazone (0.05 mol) in a suitable solvent such as ethanol.

-

Add a mild oxidizing agent, for instance, N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin, portion-wise at room temperature.[3]

-

Stir the reaction mixture for 4-6 hours.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure 5-phenyl-1,3,4-oxadiazol-2-amine.

-

Synthesis of the Final 5-Phenyl-1,3,4-oxadiazole-2-carboxamide Analogs

The final step involves the acylation of the 2-amino group with a variety of carboxylic acid derivatives. This allows for the introduction of diverse substituents to explore the structure-activity relationship.

Experimental Protocol:

-

Acylation of 5-Phenyl-1,3,4-oxadiazol-2-amine:

-

Dissolve 5-phenyl-1,3,4-oxadiazol-2-amine (0.01 mol) in a suitable aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add a base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride (0.011 mol) or a pre-activated carboxylic acid (using a coupling agent like DCC or HATU).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography or recrystallization.

-

Caption: Synthetic workflow for 5-phenyl-1,3,4-oxadiazole-2-carboxamide analogs.

Physicochemical and Structural Characterization

Rigorous characterization of the synthesized analogs is paramount to confirm their identity, purity, and structure. A combination of spectroscopic techniques is employed for this purpose.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. Expected characteristic peaks include C=O stretching for the amide, N-H stretching, and C=N stretching of the oxadiazole ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure. The chemical shifts, integration, and coupling patterns of the protons and carbons provide unambiguous structural information.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.

Biological Evaluation: Unveiling Therapeutic Potential

The synthesized 5-phenyl-1,3,4-oxadiazole-2-carboxamide analogs are subjected to a battery of biological assays to determine their therapeutic potential. Here, we focus on anticancer and antimicrobial screening as primary areas of interest for this scaffold.

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[4][5]

Experimental Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the test compounds in DMSO.

-

Serially dilute the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Caption: Workflow of the MTT assay for in vitro anticancer activity screening.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][7]

Experimental Protocol:

-

Preparation of Inoculum:

-

Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) overnight in a suitable broth medium.

-

Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

-

Dilute this suspension to achieve the final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate broth medium.

-

The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized inoculum to each well of the microtiter plate.

-

Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]

-

Structure-Activity Relationship (SAR) Analysis: Driving Lead Optimization

The data generated from the biological assays are crucial for establishing a structure-activity relationship (SAR). This analysis helps in understanding how different chemical modifications on the 5-phenyl-1,3,4-oxadiazole-2-carboxamide scaffold influence its biological activity.

Key Considerations for SAR Analysis:

-

Substitution on the 5-phenyl ring: The nature (electron-donating or electron-withdrawing), position (ortho, meta, para), and size of substituents on the phenyl ring can significantly impact activity. For instance, lipophilic groups might enhance membrane permeability, while hydrogen-bonding groups could improve target binding.

-

Variation of the carboxamide moiety: Modifying the "R" group of the carboxamide allows for the exploration of a wide chemical space. Aromatic, heterocyclic, or aliphatic side chains can be introduced to probe for optimal interactions with the target protein.

Table 1: Representative Anticancer Activity Data of 5-Phenyl-1,3,4-oxadiazole-2-carboxamide Analogs

| Compound ID | R Group on Carboxamide | Substitution on 5-Phenyl Ring | IC₅₀ (µM) against MCF-7 |

| OXA-01 | Methyl | None | >100 |

| OXA-02 | Phenyl | None | 52.3 |

| OXA-03 | 4-Chlorophenyl | None | 25.1 |

| OXA-04 | 4-Methoxyphenyl | None | 38.7 |

| OXA-05 | Phenyl | 4-Chloro | 15.8 |

| OXA-06 | 4-Chlorophenyl | 4-Chloro | 8.2 |

Note: The data presented in this table is illustrative and intended for educational purposes.

-

A simple alkyl group at the carboxamide (OXA-01) is not favorable for activity.

-

Aromatic groups at the carboxamide are preferred (compare OXA-01 and OXA-02).

-

Electron-withdrawing groups on the carboxamide's phenyl ring, such as chlorine (OXA-03), enhance activity.

-

A chlorine substituent on the 5-phenyl ring also increases potency (compare OXA-02 and OXA-05).

-

The combination of favorable substituents on both the 5-phenyl and carboxamide moieties leads to the most potent analog in this series (OXA-06).

Caption: The iterative cycle of SAR-driven lead optimization.

Conclusion and Future Directions

The 5-phenyl-1,3,4-oxadiazole-2-carboxamide scaffold represents a promising avenue for the discovery of novel therapeutic agents. The synthetic routes are well-established and amenable to the generation of diverse libraries of analogs. The biological screening protocols outlined in this guide provide a robust framework for identifying and characterizing lead compounds. The key to success in this endeavor lies in the systematic and iterative application of SAR principles to guide the design of next-generation analogs with enhanced potency, selectivity, and drug-like properties. Future work should focus on elucidating the specific molecular targets and mechanisms of action of the most promising compounds, which will be critical for their further development as clinical candidates.

References

-

Broth microdilution - Wikipedia.

-

Broth Dilution Method for MIC Determination - Microbe Online.

-

MTT Assay Protocol for Cell Viability and Proliferation.

-

MTT Cell Proliferation Assay - ATCC.

-

MTT ASSAY: Principle.

-

Broth Microdilution | International Journal of Clinical Microbiology - Open Access Pub.

-

MTT assay protocol | Abcam.

-

SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS - AfaSci.

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review - Biointerface Research in Applied Chemistry.

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC - NIH.

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC.

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - MDPI.

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC.

-

A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC.

-

Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group - MDPI.

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega.

-

Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC.

-

Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue - PMC.

-

A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron - Luxembourg Bio Technologies.

-

SAR study of 1,3,4-oxadiazole derivatives. - ResearchGate.

-

2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - MDPI.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broth microdilution - Wikipedia [en.wikipedia.org]

- 4. atcc.org [atcc.org]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. bds.berkeley.edu [bds.berkeley.edu]

- 7. openaccesspub.org [openaccesspub.org]

- 8. microbeonline.com [microbeonline.com]

The Antimicrobial Potential of 5-Phenyl-1,3,4-Oxadiazole Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Mechanism of Action, and Structure-Activity Relationships for the Development of Novel Antimicrobial Agents

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic compounds explored, the 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of 5-phenyl-1,3,4-oxadiazole derivatives as a promising class of antimicrobial agents. We delve into the synthetic methodologies for creating these compounds, explore their mechanisms of action against various pathogens, and dissect the critical structure-activity relationships that govern their efficacy. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals dedicated to combating infectious diseases.

Introduction: The Significance of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This structural motif is found in numerous bioactive compounds and is recognized for its diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[1][2] The presence of the 1,3,4-oxadiazole ring can enhance a molecule's biological efficacy by modifying its polarity and flexibility, which in turn improves its interaction with biological targets through hydrogen bonding, steric, electrostatic, and hydrophobic interactions.[3] The 5-phenyl-1,3,4-oxadiazole framework, in particular, offers a versatile scaffold for chemical modification, allowing for the fine-tuning of antimicrobial potency and selectivity.

Synthetic Pathways to 5-Phenyl-1,3,4-Oxadiazole Derivatives

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-established area of organic chemistry, with several reliable methods available. The most common and versatile approach involves the cyclization of N,N'-diacylhydrazines.[4]

Conventional Synthesis: From Acid Hydrazides to Oxadiazoles

A prevalent method begins with the reaction of an acid hydrazide (or hydrazine) with an acid chloride (or carboxylic acid) to form a diacylhydrazine intermediate. This intermediate is then cyclized using a variety of dehydrating agents.

Experimental Protocol: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole

-

Formation of Diacylhydrazine: An equimolar amount of an appropriate aroyl chloride is added dropwise to a solution of an acylhydrazide in a suitable solvent (e.g., pyridine) at 0°C. The reaction mixture is stirred for several hours at room temperature.

-

Cyclization: The resulting diacylhydrazine is isolated and then refluxed with a dehydrating agent, such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅), to effect cyclodehydration and form the 1,3,4-oxadiazole ring.[4][5]

-

Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2,5-disubstituted-1,3,4-oxadiazole.

Microwave-Assisted Synthesis: An Efficient Alternative

Microwave-assisted organic synthesis has gained traction as a powerful tool for accelerating chemical reactions. The cyclodehydration of unsymmetrical N,N'-diacylhydrazines to form 1,3,4-oxadiazoles can be significantly expedited using microwave irradiation, often leading to higher yields and shorter reaction times compared to conventional heating.[6]

Caption: General synthetic workflows for 5-phenyl-1,3,4-oxadiazole derivatives.

Antimicrobial Screening Methodologies

The evaluation of the antimicrobial activity of newly synthesized compounds is a critical step in the drug discovery process. Standardized and reproducible methods are essential for generating reliable data.

Agar Well Diffusion Method

This method provides a preliminary qualitative assessment of antibacterial activity.

Experimental Protocol: Agar Well Diffusion Assay

-

Inoculum Preparation: A standardized bacterial inoculum (e.g., 1.5 × 10⁸ CFU/mL) is prepared from a fresh culture.[7]

-

Plate Preparation: Molten Mueller-Hinton Agar is poured into sterile Petri dishes and seeded with the bacterial inoculum.[7]

-

Well Creation and Compound Application: Wells are created in the solidified agar, and a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Assay

-

Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).

Caption: Standard antimicrobial screening workflows.

Mechanism of Action: Unraveling the Antimicrobial Effects

The 1,3,4-oxadiazole scaffold can interact with a variety of microbial targets, leading to a range of antimicrobial effects. The specific mechanism of action is often dependent on the nature of the substituents on the core ring structure.

Potential Molecular Targets:

-

Cell Wall Synthesis: Some oxadiazole derivatives have been shown to impair bacterial cell wall biosynthesis by inhibiting penicillin-binding proteins (PBPs).[8][9] This is a well-validated target for antibacterial drugs.

-

Enzyme Inhibition: These compounds can target essential microbial enzymes. For instance, they have been reported to inhibit enoyl reductase (InhA) and 14α-demethylase in mycobacteria, as well as GlcN-6-P synthase and thymidylate synthase in other bacteria.[3]

-

DNA Gyrase Inhibition: Certain derivatives have demonstrated the ability to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[10]

-

Membrane Disruption: Some 1,3,4-oxadiazoles can disrupt the integrity of the microbial cell membrane, leading to leakage of intracellular components and cell death.[11]

-

Reactive Oxygen Species (ROS) Production: An increase in intracellular ROS has been observed in bacteria treated with certain oxadiazole compounds, suggesting that oxidative stress contributes to their antibacterial effect.[11]

Caption: Plausible mechanisms of antimicrobial action for 5-phenyl-1,3,4-oxadiazole derivatives.

Structure-Activity Relationships (SAR): Designing for Potency

The antimicrobial activity of 5-phenyl-1,3,4-oxadiazole derivatives is highly dependent on the nature and position of substituents on both the phenyl and oxadiazole rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective agents.

Substituents on the Phenyl Ring

The electronic and steric properties of substituents on the 5-phenyl ring play a significant role in modulating antimicrobial activity.

-

Electron-Withdrawing Groups: The presence of electronegative groups, such as nitro (NO₂) and chloro (Cl), on the phenyl ring has been shown to enhance antimicrobial effects.[5] These groups can influence the molecule's electronic distribution and its ability to interact with target sites.

-

Lipophilicity: Generally, increasing the lipophilicity of the molecule can facilitate its transport across the microbial cell membrane, thereby improving its antimicrobial activity.[5]

Substituents at the 2-Position of the Oxadiazole Ring

Modifications at the 2-position of the 1,3,4-oxadiazole ring have a profound impact on the compound's biological profile.

-

Aromatic and Heterocyclic Moieties: The introduction of other aromatic or heterocyclic rings, such as furan or pyridine, at this position can lead to compounds with significant antimicrobial activity.[5][7]

-

Amino Derivatives: 2-Amino-1,3,4-oxadiazole derivatives have also demonstrated notable antibacterial properties.[10]

Table 1: Illustrative SAR Data for 5-Phenyl-1,3,4-Oxadiazole Derivatives

| Compound ID | 5-Phenyl Substituent | 2-Oxadiazole Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| A | Unsubstituted | Methyl | >128 | >128 |

| B | 4-Nitro | Methyl | 32 | 64 |

| C | 4-Chloro | Methyl | 16 | 32 |

| D | Unsubstituted | 2-Furyl | 8 | 16 |

| E | 4-Nitro | 2-Furyl | 2 | 4 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Future Directions and Conclusion

5-Phenyl-1,3,4-oxadiazole derivatives represent a versatile and promising scaffold for the development of novel antimicrobial agents. Their synthetic accessibility, coupled with the potential for diverse functionalization, allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Lead Optimization: Systematic modification of lead compounds based on established SAR to enhance activity against multidrug-resistant pathogens.

-

Mechanism of Action Studies: Detailed investigations to elucidate the precise molecular targets and mechanisms of action for the most potent derivatives.

-

In Vivo Efficacy and Toxicology: Evaluation of promising candidates in animal models of infection and comprehensive toxicological profiling to assess their therapeutic potential.

-

Combination Therapies: Exploring the synergistic effects of 5-phenyl-1,3,4-oxadiazole derivatives with existing antibiotics to combat resistance.

References

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. PubMed. (URL: )

- 1,3,4-oxadiazole derivatives as potential antimicrobial agents. PubMed. (URL: )

- A Short Review on 1,3,4 –Oxadiazole and its Pharmacological Activities. (URL: )

- Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology. (URL: )

- A Comprehensive Review on 1,3,4-oxadiazole Deriv

- "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus". PubMed. (URL: )

- Structure-activity relationship for the oxadiazole class of antibiotics. PubMed - NIH. (URL: )

- SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIV

- Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. PMC. (URL: )

- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv

- Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole deriv

- Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores | Journals. (URL: )

- Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI. (URL: )

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.com]

- 8. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-phenyl-1,3,4-oxadiazole-2-carboxamide

This guide provides a comprehensive technical overview of 5-phenyl-1,3,4-oxadiazole-2-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole ring is a privileged scaffold, recognized for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5] This document delves into the synthesis, core physicochemical properties, and the experimental methodologies required for their validation, offering a foundational resource for researchers in drug discovery and development.

Synthetic Strategy and Rationale

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established, typically involving the cyclodehydration of 1,2-diacylhydrazine precursors.[6][7] For the target molecule, 5-phenyl-1,3,4-oxadiazole-2-carboxamide, a robust synthetic route commences from readily available starting materials. The key step is the formation of the oxadiazole ring, which imparts significant thermal and chemical stability to the core structure.[4]

A logical pathway involves the reaction of benzohydrazide with an ethyl oxalyl chloride, followed by cyclization and subsequent amidation. The choice of phosphorus oxychloride (POCl₃) as a dehydrating agent is common and effective for this type of transformation.[6]

Caption: Synthetic workflow for 5-phenyl-1,3,4-oxadiazole-2-carboxamide.

Core Physicochemical Properties

The physicochemical properties of a drug candidate are paramount as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile. For 5-phenyl-1,3,4-oxadiazole-2-carboxamide, these properties are influenced by the aromatic phenyl ring, the electron-deficient oxadiazole core, and the hydrogen-bonding capable carboxamide group.

While extensive experimental data for this specific carboxamide is not aggregated in single sources, we can compile its fundamental properties and infer others from closely related, well-characterized analogs such as the corresponding carboxylic acid and thiol derivatives.

| Property | Data | Source / Method |

| Molecular Formula | C₉H₇N₃O₂ | Calculated |

| Molecular Weight | 189.17 g/mol | Calculated |

| Appearance | Expected to be a solid, likely a white or off-white powder. | Inferred from analogs like 5-phenyl-1,3,4-oxadiazole-2-thiol (solid)[8] and 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid (solid). |

| Melting Point (mp) | Not reported. Analog: 5-phenyl-1,3,4-oxadiazole-2-thiol has a melting point of 219-222 °C.[8] | The carboxamide's melting point is expected to be high due to potential intermolecular hydrogen bonding. |

| Solubility | Predicted to be poorly soluble in water, but soluble in organic solvents like DMSO and DMF. | The oxadiazole core generally improves aqueous solubility compared to more lipophilic isosteres, but the phenyl group reduces it.[2][9] |

| Lipophilicity (LogP) | Predicted to be in the range of 1.0 - 2.0. | The phenyl group increases lipophilicity, while the oxadiazole and carboxamide moieties decrease it. This balance is critical for cell membrane permeability.[10][11] |

| pKa | The amide proton (-CONH₂) is weakly acidic, with a pKa typically > 16. | The oxadiazole nitrogens are weakly basic. |

Spectroscopic Profile

Structural elucidation relies on a combination of spectroscopic methods. The expected spectral data for 5-phenyl-1,3,4-oxadiazole-2-carboxamide are as follows:

-

¹H NMR (Proton NMR): The spectrum (in DMSO-d₆) should feature multiplets for the phenyl protons between δ 7.5-8.1 ppm.[7][12] Two distinct singlets corresponding to the two protons of the -CONH₂ group are expected, likely in the δ 7.5-8.5 ppm range, which can exchange with D₂O.

-

¹³C NMR (Carbon NMR): Characteristic signals would include those for the oxadiazole ring carbons (C2 and C5) in the highly deshielded region of δ 155-165 ppm.[7][13] The amide carbonyl carbon would appear around δ 160-170 ppm. Phenyl carbon signals would be observed in the δ 125-135 ppm range.[14]

-

IR (Infrared) Spectroscopy: Key vibrational bands would confirm the functional groups.[12][14]

-

N-H stretch: Two bands for the primary amide around 3400-3200 cm⁻¹.

-

C=O stretch (Amide I): A strong absorption around 1680-1650 cm⁻¹.

-

N-H bend (Amide II): Around 1640-1550 cm⁻¹.

-

C=N stretch (Oxadiazole): Around 1615-1570 cm⁻¹.

-

C-O-C stretch (Oxadiazole): Around 1250-1050 cm⁻¹.

-

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 189. Fragmentation would likely involve the loss of the carboxamide group or cleavage of the oxadiazole ring.[13]

Experimental Protocols: A Self-Validating Approach

To ensure trustworthiness and reproducibility, protocols must be robust and contain internal checks. Here we detail methodologies for determining key physicochemical parameters.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) via Shake-Flask Method

The LogP value is a critical measure of lipophilicity. The shake-flask method, though traditional, remains the gold standard when performed correctly.

Causality: This protocol is designed to achieve true equilibrium of the analyte between two immiscible phases (n-octanol and water), providing a direct measure of its partitioning behavior, which is fundamental to predicting its movement across biological membranes.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by stirring them together vigorously for 24 hours, followed by separation. This step is critical to prevent volume changes during the experiment.

-

Stock Solution: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol) at a concentration that can be accurately measured by UV-Vis spectroscopy (e.g., 1 mg/mL).

-

Partitioning: In a separatory funnel, combine 10 mL of the pre-saturated n-octanol phase and 10 mL of the pre-saturated water phase. Add a small, precise volume of the stock solution.

-

Equilibration: Shake the funnel vigorously for 10-15 minutes to ensure thorough mixing and partitioning. Allow the layers to separate completely, aided by centrifugation if an emulsion forms.

-

Sampling & Analysis: Carefully withdraw a sample from each phase. Measure the concentration of the compound in each phase using a calibrated UV-Vis spectrophotometer at the compound's λ_max.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

-

Validation: Repeat the experiment with different initial concentrations and phase volume ratios. Consistent LogP values validate the method and confirm true equilibrium was reached.

Caption: Experimental workflow for LogP determination via the shake-flask method.

Protocol 2: Melting Point Determination

Causality: The melting point provides a quick, reliable indication of purity. A sharp, narrow melting range (e.g., < 2 °C) is characteristic of a pure crystalline compound.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary in a calibrated digital melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is the difference between these two values.

Conclusion and Future Directions

5-phenyl-1,3,4-oxadiazole-2-carboxamide is a molecule with significant potential, stemming from the stable and biologically active 1,3,4-oxadiazole core. Its physicochemical profile is defined by a balance between the lipophilic phenyl ring and the polar carboxamide and oxadiazole functionalities. This balance results in modest lipophilicity and opportunities for specific hydrogen bonding interactions, which are desirable traits for drug candidates. The protocols and data presented in this guide provide a solid framework for researchers to synthesize, characterize, and ultimately harness the therapeutic potential of this and related compounds. Further investigation should focus on obtaining quantitative solubility data and evaluating the compound's permeability in cell-based assays to fully map its drug-like properties.

References

-

AfaSci. SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS. Available at: [Link]

-

Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Available at: [Link]

-

Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. Available at: [Link]

- El-Sayed, W. A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Mini-Reviews in Organic Chemistry.

-

Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Available at: [Link]

-

Murphy, J. J., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

-

Ochał, P., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Molecules. Available at: [Link]

-

Prambhat, D. V. & Tyagi, G. S. (2014). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. Available at: [Link]

-

Gomathy, S. S., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]

-

Kumar, R., et al. (2020). Therapeutic potential of oxadiazole or furadiazole containing compounds. Future Journal of Pharmaceutical Sciences. Available at: [Link]

- Khan, I., et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan.

-

El-Sayed, W. A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. ResearchGate. Available at: [Link]

-

de Oliveira, C. S., et al. (2019). Synthesis and anticancer evaluation of new lipophilic 1,2,4 and 1,3,4-oxadiazoles. European Journal of Medicinal Chemistry. Available at: [Link]

-

Wieczorek, M., et al. (2024). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules. Available at: [Link]

- Al-Obaidi, A. H. M. (2011).

-

Kumar, K. A., et al. (2012). Comprehensive Review On The Chemistry Of 1,3,4-Oxadiazoles And Their Applications. ResearchGate. Available at: [Link]

-

PubChem. N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide. Available at: [Link]

-

De Marino, S., et al. (2018). Investigation around the Oxadiazole Core in the Discovery of a New Chemotype of Potent and Selective FXR Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]

- Sulman, A., et al. (2024). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics.

-

Ghorab, M. M., et al. (2020). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Future Medicinal Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jpbsci.com [jpbsci.com]

- 3. mdpi.com [mdpi.com]

- 4. Therapeutic potential of oxadiazole or furadiazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchemrev.com [jchemrev.com]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 5-苯基-1,3,4-噁二唑-2-硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and anticancer evaluation of new lipophilic 1,2,4 and 1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation around the Oxadiazole Core in the Discovery of a New Chemotype of Potent and Selective FXR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijari.org [ijari.org]

- 13. asianpubs.org [asianpubs.org]

- 14. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Microwave-assisted synthesis of 5-phenyl-1,3,4-oxadiazole derivatives.

[1][2]

Experimental Protocols

Safety Pre-requisite: Microwave Safety

-

Warning: Reactions involving POCl₃ generate HCl gas. NEVER use a sealed vessel for POCl₃ reactions unless the system is specifically rated for high-pressure corrosive gas evolution.

-

Recommendation: Use an Open-Vessel microwave system fitted with a reflux condenser and a scrubber for acid vapors.

Protocol 1: POCl₃-Mediated Cyclodehydration

Best for: Converting existing hydrazides into oxadiazoles with high functional group tolerance.

Reagents:

-

Substituted Benzohydrazide (1.0 equiv)

-

Phosphorus Oxychloride (POCl₃) (5.0 - 10.0 equiv, acts as solvent/reagent)

-

Substituted Benzoic Acid (1.0 equiv)

Workflow:

-

Preparation: In a microwave-transparent vessel (Pyrex or Quartz), mix 1.0 mmol of benzohydrazide and 1.0 mmol of the corresponding benzoic acid.

-

Addition: Carefully add 5 mL of POCl₃. (Perform in a fume hood).

-

Irradiation: Place the vessel in the microwave reactor (Open vessel mode with reflux condenser).

-

Power: 100 W (Dynamic control)

-

Temperature: 90–100°C

-

Time: 10–15 minutes.

-

-

Quenching: Cool the reaction mixture to room temperature. Pour the contents slowly onto 200g of crushed ice with vigorous stirring. The excess POCl₃ will hydrolyze (exothermic!).

-

Isolation: Neutralize the suspension with 10% NaHCO₃ solution until pH ~8. The solid precipitate is the crude oxadiazole.

-

Purification: Filter, wash with cold water, and recrystallize from Ethanol/DMF.

Validation Check:

-

TLC: Mobile phase Hexane:Ethyl Acetate (7:3). Product should show a distinct spot with higher R_f than the starting hydrazide.

-

Yield Expectation: 85–96%.

Protocol 2: Iodine-Mediated Oxidative Cyclization

Best for: "Green" synthesis avoiding corrosive chlorides. Uses aldehydes instead of acids.

Reagents:

-

Aryl Hydrazide (1.0 equiv)

-

Aryl Aldehyde (1.0 equiv)

-

Molecular Iodine (I₂) (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

Solvent: DMSO or Ethanol (Green alternative)

Workflow:

-

Condensation (In situ): Mix hydrazide and aldehyde in ethanol (5 mL). MW irradiate at 80°C for 2 mins to form the acylhydrazone.

-

Cyclization: Add K₂CO₃ and I₂ to the same vessel.

-

Irradiation:

-

Power: 200 W

-

Temperature: 100°C

-

Time: 5–8 minutes.

-

-

Work-up: Pour mixture into aqueous sodium thiosulfate (5%) to quench unreacted iodine.

-

Isolation: Extract with ethyl acetate or filter the precipitate if solid.

Mechanism: Iodine induces the formation of an imidoyl iodide intermediate, which undergoes intramolecular nucleophilic attack by the oxygen, followed by oxidation to the aromatic oxadiazole.

Comparative Data Analysis

The following table summarizes the efficiency gains of MW protocols over conventional heating (Oil Bath Reflux).

| Parameter | Conventional Heating (Reflux) | Microwave Protocol (Protocol 1) | Microwave Protocol (Protocol 2) |

| Reaction Time | 4 – 12 Hours | 10 – 15 Minutes | 5 – 8 Minutes |

| Yield | 60 – 75% | 85 – 96% | 88 – 95% |

| Solvent Usage | High (20-50 mL) | Low/Neat (5 mL) | Low (5 mL) |

| Energy Efficiency | Low (Conductive loss) | High (Direct coupling) | High |

| Purity (Crude) | Moderate (Side products) | High | High |

Characterization & Validation

To validate the synthesis of 2,5-diphenyl-1,3,4-oxadiazole , look for these spectral signatures:

-

IR Spectroscopy (KBr):

-

Absence of C=O (amide) band at ~1650 cm⁻¹.

-

Absence of NH stretching at ~3200–3400 cm⁻¹.

-

Appearance of C=N stretching at 1600–1620 cm⁻¹ .

-

Appearance of C–O–C stretching (oxadiazole ring) at 1020–1080 cm⁻¹ .

-

-

¹H NMR (CDCl₃, 300 MHz):

-

Aromatic protons appear as multiplets between δ 7.4 – 8.2 ppm .

-

Crucial: Disappearance of the NH singlet (usually δ 8.0–10.0 ppm) and CHO singlet (if using Protocol 2).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cyclization due to moisture. | Ensure POCl₃ is fresh and glassware is dry. Water hydrolyzes the reagent. |

| Charring/Blackening | "Hot spots" in the microwave field. | Use a magnetic stirrer bar during irradiation to distribute heat. Reduce Power. |

| Vessel Failure | Pressure buildup from HCl/gases. | Switch to Open-Vessel mode with a condenser. Do not cap tightly! |

| Impure Product | Unreacted hydrazide remaining. | Extend MW time by 2-minute increments; check TLC. Perform acid wash to remove unreacted hydrazide. |

Workflow Visualization

References

-

Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles

- Title: Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Deriv

- Source: N

-

URL:[Link]

-

Iodine-Mediated Oxidative Cyclization

-

Green Synthesis Overview

-

POCl3 Method Specifics

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides [organic-chemistry.org]

- 5. wjarr.com [wjarr.com]

- 6. zenodo.org [zenodo.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: 5-Phenyl-1,3,4-oxadiazole-2-carboxamide in Antimicrobial Assays

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health. The development of novel therapeutic agents is paramount, and heterocyclic compounds have emerged as a promising frontier in this endeavor. Among these, the 1,3,4-oxadiazole scaffold has garnered significant attention due to its diverse pharmacological activities, including potent antimicrobial effects.[1][2][3][4] The 5-phenyl-1,3,4-oxadiazole-2-carboxamide core represents a key pharmacophore, with derivatives demonstrating notable activity against a spectrum of bacterial and fungal pathogens.[1][5][6][7]